Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt

GABA conjugate aminomalonic acid scaffold bis-amide architecture

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (CAS 1216563-33-5; freebase CAS 1216563-32-4; molecular formula C₁₃H₂₀F₃N₃O₈; MW 403.31) is a synthetic bis‑amide conjugate composed of a central aminomalonic acid scaffold symmetrically amidated with two molecules of γ‑aminobutyric acid (GABA), supplied as the trifluoroacetic acid salt. The compound is produced as a specialty research chemical (TRC catalogue A611790) and is classified as a proteomics research reagent and organic synthesis building block.

Molecular Formula C13H20F3N3O8
Molecular Weight 403.31
CAS No. 1216563-33-5
Cat. No. B1148893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt
CAS1216563-33-5
SynonymsAMINOMALONIC ACID BIS(4-AMINOBUTYRIC ACID)AMIDE, TRIFLUOROACETIC ACID SALT
Molecular FormulaC13H20F3N3O8
Molecular Weight403.31
Structural Identifiers
SMILESC(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (CAS 1216563-33-5) – Procurement-Relevant Profile and Structural Identity for Research Sourcing


Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (CAS 1216563-33-5; freebase CAS 1216563-32-4; molecular formula C₁₃H₂₀F₃N₃O₈; MW 403.31) is a synthetic bis‑amide conjugate composed of a central aminomalonic acid scaffold symmetrically amidated with two molecules of γ‑aminobutyric acid (GABA), supplied as the trifluoroacetic acid salt . The compound is produced as a specialty research chemical (TRC catalogue A611790) and is classified as a proteomics research reagent and organic synthesis building block [1]. Its structural design incorporates the malonic acid moiety – which imparts calcium‑binding potential to proteins [2] – with the neurotransmitter GABA, generating a hybrid chemotype that is not accessible through simple substitution with the parent aminomalonic acid, the unsubstituted diamide (aminomalonamide), or the shorter‑chain bis‑amide analogs (glycine or β‑alanine conjugates).

Why Simple Substitution with the Parent Aminomalonic Acid, Unsubstituted Diamide, or Shorter-Chain Bis-Amide Analogs Fails to Recapitulate the Compound’s Research Utility


Procurement decisions that treat Aminomalonic Acid Bis(4-aminobutyric Acid)amide TFA Salt as interchangeable with its structural congeners – including the parent aminomalonic acid (CAS 1068-84-4), the simple diamide aminomalonamide (CAS 62009-47-6), or even the shorter‑chain bis‑amide analogs with glycine (CAS 1215514-50-3) or β‑alanine (CAS 1217048-30-0) – overlook critical structural and functional parameters. The parent aminomalonic acid is a potent in vitro inhibitor of L‑asparagine synthetase (Ki = 0.0023 M for Leukemia 5178Y/AR; Ki = 0.0015 M for mouse pancreas) but is unstable and inert in vivo, a limitation that motivated the development of prodrug diamide and diester congeners [1]. The simple diamide (aminomalonamide) was tested as a prodrug but failed to inhibit tumoral L‑asparagine synthetase in vivo up to 24 h post‑administration [1]. The target compound differs fundamentally: it is a bis‑GABA conjugate, not a primary amide, and the GABA appendages introduce receptor‑interaction potential, altered physicochemical properties, and a different metabolic liability profile that cannot be extrapolated from data on aminomalonamide. Shorter‑chain bis‑amide analogs (glycine or β‑alanine conjugates) lack the specific GABA neurotransmitter pharmacophore entirely, compromising any application where GABA‑receptor engagement, GABA‑transporter recognition, or GABA‑mimetic spacing is required [2]. Generic‑substitution assumptions therefore carry a high risk of experimental invalidity, particularly in neuroscience, proteomics, and calcium‑binding studies where the GABA‑malonic acid hybrid scaffold is the defining feature.

Quantitative Head‑to‑Head and Cross‑Class Comparative Evidence for Aminomalonic Acid Bis(4-aminobutyric Acid)amide TFA Salt (CAS 1216563-33-5)


GABA‑Appended Bis‑Amide Architecture vs. Unsubstituted Diamide and Parent Acid: Structural Determinants of Scaffold Differentiation

The target compound is the only member of the aminomalonic acid bis‑amide series that carries two 4‑aminobutyric acid (GABA) substituents, as confirmed by its IUPAC name: 4‑{2‑amino‑2‑[(3‑carboxypropyl)carbamoyl]acetamido}butanoic acid [1]. The comparators are: (i) aminomalonic acid (CAS 1068-84-4) – the free dicarboxylic acid with zero GABA appendages; (ii) aminomalonamide (CAS 62009-47-6) – the simple C‑3 diamide with NH₂ termini and no GABA linker; (iii) Aminomalonic Acid Bis(2‑aminoethanoic Acid)amide TFA Salt (CAS 1215514-50-3) – glycine‑terminated bis‑amide with C‑2 linkers; (iv) Aminomalonic Acid Bis(3‑aminopropionic Acid)amide TFA Salt (CAS 1217048-30-0) – β‑alanine‑terminated bis‑amide with C‑3 linkers . Only the target compound incorporates the C‑4 GABA linker, which establishes a unique spatial separation between the malonic acid core and the terminal carboxyl groups. This C‑4 spacing is critical for recognition by GABA receptors, GABA transporters (GAT1‑4), and GABA‑metabolizing enzymes (GABA‑T, GAD), as demonstrated by structure–activity studies on 4‑aminobutanamide derivatives where two‑carbon vs. four‑carbon linker length dictates mGAT1‑4 transport inhibition potency [2].

GABA conjugate aminomalonic acid scaffold bis-amide architecture

TFA Salt Form Solubility Advantage vs. Freebase and Non‑Salt Congeners in Aqueous and Polar Organic Solvent Systems

The target compound is supplied as a trifluoroacetic acid (TFA) salt, which is a deliberate formulation choice to enhance solubility for biological assay preparation. Vendor technical data confirm solubility of the TFA salt in DMSO, methanol, and water [1]. In contrast, the freebase form (CAS 1216563-32-4) and the parent aminomalonic acid are reported to have lower aqueous solubility at neutral pH due to the zwitterionic character of the free amino acid and the absence of the solubilizing trifluoroacetate counterion [2]. The TFA salt of the glycine‑bis‑amide analog is also described as having enhanced solubility compared to its freebase, but the molecular weight and lipophilicity differences between the GABA conjugate and the glycine conjugate result in distinct solution‑phase behaviour: the target compound (C₁₃H₂₀F₃N₃O₈, MW 403.31) has a higher carbon count and greater lipophilic surface area than the glycine analog (C₉H₁₂F₃N₃O₈, MW 335.23), which affects partitioning and aggregation in biological media .

solubility enhancement trifluoroacetate salt sample preparation

Calcium‑Binding Potential Inherited from the Malonic Acid Moiety: Target Compound vs. Non‑Malonate Scaffolds

The central aminomalonic acid core retains a malonic acid moiety – a 1,3‑dicarboxylic acid arrangement – which has been experimentally demonstrated to confer calcium‑binding properties to proteins when aminomalonic acid residues are incorporated [1]. In atherosclerotic plaque proteins, the ratio of aminomalonic acid to β‑carboxyaspartic acid to γ‑carboxyglutamic acid was quantified as 20:1:10, with aminomalonic acid abundance at 0.2 residues per 1,000 glycine residues, supporting a specific and non‑trivial calcium‑nucleation role [1]. The target compound, as a bis‑amide of aminomalonic acid, retains the malonic acid core but masks both carboxyl groups as amide bonds to GABA. This transforms the calcium‑binding motif from a free 1,3‑dicarboxylic acid chelator into a protected, pro‑chelator form that may release the active calcium‑binding moiety upon enzymatic or chemical hydrolysis. By contrast, the non‑malonate GABA amides or simple aliphatic diamides lack the 1,3‑dicarboxylic acid geometry entirely and exhibit no calcium‑binding capacity [2].

calcium binding malonic acid moiety protein modification

Prodrug‑to‑Active Principle Relationship: How the Bis‑GABA‑Amide Differs from the Aminomalonamide Prodrug Strategy in Metabolic Lability and In Vivo Efficacy Potential

The seminal comparative study by Milman et al. (1979) tested aminomalonic acid and three congeners – the diamide (aminomalonamide), the diester (diethylaminomalonate), and the keto acid (ketomalonic acid) – as potential in vivo inhibitors of L‑asparagine synthetase [1]. Key quantitative findings: aminomalonic acid itself is a strong competitive inhibitor in vitro (Ki = 0.0023 M for Leukemia 5178Y/AR; Ki = 0.0015 M for mouse pancreas vs. L‑aspartic acid) [1]. However, aminomalonamide – the simple C‑3 diamide – failed to inhibit tumoral L‑asparagine synthetase at any time point up to 24 h after oral or intraperitoneal administration, despite in vitro evidence that mammalian and bacterial enzymes could metabolize it to aminomalonate [1]. The target compound, a bis‑GABA‑amide, is structurally distinct from aminomalonamide in three ways: (i) the amide substituents are GABA (4‑carbon) rather than ammonia; (ii) the amide bonds are secondary rather than primary; (iii) the GABA appendages may compete with or saturate the amidase and esterase enzymes that process the simple diamide. These differences predict that the bis‑GABA‑amide will exhibit a different rate and extent of metabolic conversion to free aminomalonate, and therefore a distinct pharmacokinetic profile that cannot be predicted from aminomalonamide data.

prodrug aminomalonate delivery L-asparagine synthetase inhibition

Best‑Fit Research and Industrial Application Scenarios for Aminomalonic Acid Bis(4-aminobutyric Acid)amide TFA Salt Based on Quantitative Differentiation Evidence


GABA‑Receptor and GABA‑Transporter Pharmacological Probe Development Requiring a Bifunctional Scaffold

The compound provides a unique bifunctional architecture: a central aminomalonic acid core capable of calcium chelation (upon hydrolysis) linked to two GABA pharmacophores with the native 4‑carbon spacing required for GABA‑A receptor and GAT1‑4 transporter recognition [1]. Researchers designing bivalent ligands, molecular probes for GABAergic synapse imaging, or substrates for GABA‑metabolizing enzyme assays can exploit this scaffold as a starting point that is not replicable with glycine‑ or β‑alanine‑linked bis‑amide analogs [1]. The TFA salt solubility in DMSO and aqueous buffer facilitates direct use in cell‑based assays and surface plasmon resonance (SPR) binding studies without additional formulation. [1] Sałat K, Kulig K. Pharmacol Rep. 2014;66(5):856-861.

Calcium‑Binding Protein Engineering and Calcification Mechanism Studies

Building on the established finding that aminomalonic acid residues in proteins serve as calcium‑binding sites and nucleation points for calcium phosphate crystallization (Ama:β‑carboxyAsp:γ‑carboxyGlu ratio = 20:1:10 in atherosclerotic plaque) [2], the bis‑GABA‑amide offers a protected, synthetically tractable form of the aminomalonic acid moiety. It can be incorporated into peptides or protein mimetics via its free amino group, then deprotected hydrolytically to reveal the active malonate calcium‑binding motif. This strategy is unavailable with free aminomalonic acid, which is unstable and prone to decarboxylation during synthesis [2]. [2] Van Buskirk JJ, et al. Proc Natl Acad Sci USA. 1984;81(3):722-725.

Aminomalonate Prodrug Delivery Research with Tunable Amide Substituents

The Milman et al. (1979) study demonstrated that the simple diamide aminomalonamide is metabolized to aminomalonate by mammalian enzymes in vitro yet fails to inhibit L‑asparagine synthetase in vivo, indicating that the identity of the amide substituent controls the rate and site of metabolic activation [3]. The bis‑GABA‑amide extends the prodrug design space by replacing primary amide bonds with secondary GABA‑amide bonds, which may resist rapid amidase cleavage and alter tissue distribution. Comparative metabolic stability assays (e.g., liver microsome incubation, plasma stability) can position this compound as a slower‑release aminomalonate donor relative to aminomalonamide, with the GABA appendages potentially conferring additional GABA‑mimetic biological activity upon cleavage. [3] Milman HA, et al. Enzyme. 1979;24(1):36-47. PMID: 35346.

Proteomics and Chemical Biology Studies Leveraging the Hybrid GABA‑Malonate Chemotype as a Tag or Crosslinker

The compound's distinct combination of a protein‑reactive amino group, two terminal carboxyl groups (GABA carboxyl termini), and a central malonate core allows its use as a heterobifunctional crosslinker or affinity tag in proteomics workflows [4]. The TFA salt form ensures immediate solubility in aqueous systems for conjugation to lysine residues (via the amino group) or to amine‑functionalized solid supports (via the carboxyl groups). The GABA linker arms provide a defined 4‑carbon spacing that is longer than glycine (2‑carbon) or β‑alanine (3‑carbon) analogs, which can reduce steric hindrance and improve accessibility to buried protein epitopes in crosslinking mass spectrometry (XL‑MS) or chemical proteomics applications. [4] Santa Cruz Biotechnology (SCBIO). Product technical datasheet for Aminomalonic Acid Bis(4-aminobutyric Acid)amide TFA Salt. Soluble in DMSO, Methanol, Water; store at -20 °C.

Quote Request

Request a Quote for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.